![molecular formula C20H20N4O2 B5536190 2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)
2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds analogous to 2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine involves intricate steps that may include cyclization, nucleophilic substitution, and catalytic reactions. Synthesis often targets enhancing specific molecular interactions, such as those involving pyrazolo[3,4-b]pyridine and its analogues, which are crucial for binding to various biological targets (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple aromatic rings and heteroatoms, contributing to their chemical diversity and potential biological activity. The intricate structure allows for versatile interactions with biological molecules, making it a valuable scaffold in drug discovery (Gomaa & Ali, 2020).
Chemical Reactions and Properties
Compounds with pyrazolo[3,4-b]pyridine cores exhibit a range of chemical reactions, including nucleophilic substitution and electrophilic addition. Their reactivity can be finely tuned through modifications at various positions on the ring, influencing their chemical and biological properties significantly (Borah, Dwivedi, & Chowhan, 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are closely tied to the compound's molecular architecture. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical development (Pazderski & Abramov, 2023).
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards other chemical species, and stability, are influenced by the compound's structural elements. For instance, the presence of nitrogen in the pyrazole ring contributes to its basicity and reactivity in nucleophilic addition reactions. Understanding these properties is essential for the compound's application in synthesis and drug design (Singha, Halder, Jana, & Pal, 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by Ganapathy et al. (2015) discusses the crystal structure of a compound similar to the one , highlighting the importance of single-crystal X-ray diffraction in understanding the molecular structure of such compounds (Ganapathy et al., 2015).
Utility in Synthesizing Heterocycles
- Research by Mahata et al. (2003) demonstrates the use of compounds with methoxyphenyl groups in the efficient synthesis of various five and six-membered heterocycles. This indicates the potential of your compound in synthesizing structurally diverse heterocyclic compounds (Mahata et al., 2003).
Applications in Device Fabrication
- El-Menyawy et al. (2019) explored pyrazolo[4,3-b] pyridine derivatives for their application in device fabrication, particularly in creating thin films and devices with photovoltaic properties. This suggests a potential application of your compound in the field of material science and electronics (El-Menyawy et al., 2019).
Ligand Synthesis and Molecular Structure
- A study by Silva et al. (1997) on the synthesis and molecular structure of new ligands, including bis-phenol-pyrazole and bis-phenol-pyridine compounds, could be relevant. This indicates potential applications of your compound in the development of new ligands for chemical reactions (Silva et al., 1997).
Biological Activity Studies
- The research by Li et al. (2010) on diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, which includes compounds structurally related to your query, demonstrates the relevance in studying biological activity, particularly cytotoxicity, of such compounds (Li et al., 2010).
X-ray Powder Diffraction
- Wang et al. (2017) used X-ray powder diffraction for a compound that is an intermediate in synthesizing apixaban, an anticoagulant. This highlights the importance of structural analysis techniques in drug synthesis and design (Wang et al., 2017).
Supramolecular Aggregation Studies
- Research by Low et al. (2007) on supramolecular aggregation in pyrazolo[3,4-b]pyridine derivatives could provide insights into the potential of your compound in the study of molecular interactions and crystallography (Low et al., 2007).
Eigenschaften
IUPAC Name |
[1-(2-methoxyphenyl)pyrazol-4-yl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-19-10-3-2-8-18(19)24-14-15(13-22-24)20(25)23-12-6-9-17(23)16-7-4-5-11-21-16/h2-5,7-8,10-11,13-14,17H,6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHWDWQQADOGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCCC3C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.